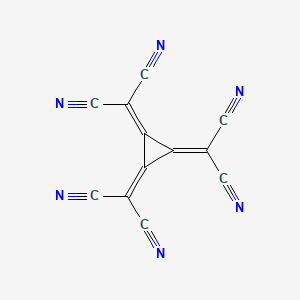

2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile

Beschreibung

2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile is a cyclopropane derivative featuring three propanedinitrile groups symmetrically attached to the strained cyclopropane ring. Its molecular formula is C₉H₃N₆, with a molecular weight of 219.17 g/mol. The compound’s structure combines the high ring strain of cyclopropane with the strong electron-withdrawing properties of nitrile groups, making it valuable in organic electronics, particularly as a p-type dopant in semiconductors. Recent studies highlight its synthesis via cyclopropanation reactions and its role in enhancing charge transport in organic thin-film transistors (OTFTs) .

Eigenschaften

CAS-Nummer |

58608-57-4 |

|---|---|

Molekularformel |

C12N6 |

Molekulargewicht |

228.17 g/mol |

IUPAC-Name |

2-[2,3-bis(dicyanomethylidene)cyclopropylidene]propanedinitrile |

InChI |

InChI=1S/C12N6/c13-1-7(2-14)10-11(8(3-15)4-16)12(10)9(5-17)6-18 |

InChI-Schlüssel |

MMVCMLWPITZPCN-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C(=C1C(=C(C#N)C#N)C1=C(C#N)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dicyanomethylene)cyclopropane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of diazomethane with alkenes can yield cyclopropane derivatives .

Industrial Production Methods: While specific industrial production methods for 1,2,3-Tris(dicyanomethylene)cyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the intermediates involved.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3-Tris(dicyanomethylene)cyclopropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon derivatives .

Wissenschaftliche Forschungsanwendungen

1,2,3-Tris(dicyanomethylene)cyclopropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of advanced materials, including polymers and electronic components

Wirkmechanismus

The mechanism by which 1,2,3-Tris(dicyanomethylene)cyclopropane exerts its effects involves its interaction with molecular targets through its highly reactive dicyanomethylene groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

- Molecular Formula : C₁₄H₈N₄O

- Molecular Weight : 248.24 g/mol

- Substituents : A methoxyphenyl group and four nitrile groups.

- Key Differences :

- The methoxyphenyl group introduces aromaticity and electron-donating methoxy (-OCH₃) effects, contrasting with the purely electron-withdrawing nitriles in the tripropanedinitrile compound.

- The tetracarbonitrile structure increases steric bulk but reduces ring strain compared to the tripropanedinitrile analog.

- Applications: Potential use in optoelectronics due to balanced electron-withdrawing and donating properties .

2,',2''-(Cyclopropane-1,2,3-triylidene)tris(2-(perfluorophenyl)-acetonitrile) (PFP3CN3-CP)

- Substituents : Three perfluorophenyl-acetonitrile groups.

- Key Differences: Perfluorophenyl groups enhance electron-withdrawing capacity and thermal stability. Fluorine atoms improve solubility in non-polar solvents, aiding thin-film processing.

- Applications : Demonstrated superior p-doping efficiency in organic semiconductors due to synergistic effects of nitriles and fluorination .

Electronic and Conformational Properties

| Compound | Electron-Withdrawing Groups | Ring Strain (kJ/mol) | Hammett Parameter (σ) |

|---|---|---|---|

| Tripropanedinitrile derivative | 3 × –C≡N | ~115 (estimated) | +1.50 (per group) |

| Tetracarbonitrile-methoxyphenyl analog | 4 × –C≡N + –OCH₃ | ~105 (estimated) | +1.40 (nitriles), –0.27 (methoxy) |

| PFP3CN3-CP | 3 × –C≡N + –C₆F₅ | ~120 (estimated) | +1.50 (nitriles), +0.86 (C₆F₅) |

- Tripropanedinitrile : Highest ring strain due to three bulky nitrile substituents, favoring high reactivity in doping applications.

- PFP3CN3-CP : Fluorination amplifies electron-withdrawing effects, achieving a Hammett σ value >2.0, critical for efficient charge transfer .

Force Field and Computational Modeling

Cyclopropane derivatives require specialized force field parameters due to ring strain and substituent effects:

- OPLSAA Force Field Adjustments :

- Bond angle and torsion parameters for cyclopropane were refined to match quantum mechanics data, improving accuracy in molecular dynamics simulations.

- Tripropanedinitrile’s conformational flexibility is less accurately modeled than tetracarbonitrile derivatives, highlighting the need for substituent-specific parameterization .

Biologische Aktivität

Chemical Identity and Properties

2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile, also known by its CAS number 58608-57-4, is a compound characterized by its unique cyclopropane structure and multiple nitrile groups. Its molecular formula is C12N6, indicating a complex arrangement that can influence its biological activity.

Chemical Structure

The compound features a central cyclopropane ring with three propanedinitrile groups attached. This structural configuration contributes to its potential reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile exhibit significant antimicrobial properties. For example, tricyclic compounds with nitrile functionalities have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity Studies

Research has demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. For instance:

These findings suggest that the compound could be a candidate for further development in anticancer therapies.

The proposed mechanism for the cytotoxicity of 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile involves the induction of apoptosis in cancer cells. This process may be mediated through the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclopropane-based compounds for their antimicrobial activity. The results indicated that modifications to the nitrile groups significantly enhanced antibacterial potency against Gram-positive bacteria.

- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of cyclopropane derivatives on different cancer cell lines. The study found that compounds with similar structures to 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile exhibited selective toxicity towards malignant cells while sparing normal cells.

Toxicological Profile

The toxicological assessment of 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile indicates moderate toxicity levels. According to data from the EPA's CompTox database:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.